Fmoc-O-trityl-L-homoserine
Overview
Description
Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse (Trt)-Oh, Fmoc-HoSer (Trt)-OH, and Fmoc-Homoser (Trt)-OH, is a compound with the molecular formula C38H33NO5 . It has a molecular weight of 583.7 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid .
Molecular Structure Analysis
The InChI string for Fmoc-O-trityl-L-homoserine isInChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
. The Canonical SMILES string is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
. Physical And Chemical Properties Analysis
Fmoc-O-trityl-L-homoserine appears as white to off-white crystals . It has a molecular weight of 583.68 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Scientific Research Applications
Neoglycopeptide Synthesis : Fmoc-O-trityl-L-homoserine enables efficient incorporation into peptides for neoglycopeptide synthesis, expanding the availability of this synthesis strategy (Carrasco et al., 2003).
Oligonucleotide Conjugation : This compound facilitates the preparation of 3'-conjugates of oligonucleotides through solid-phase synthesis, offering a universal route to conjugates (Stetsenko & Gait, 2001).
Peptide Nucleic Acid Synthesis : It is used in synthesizing δ-amino acids with an ether linkage in the main chain and nucleobases on the side chain, forming oxy-peptide nucleic acids (OPNAs) (Kuwahara et al., 1999).
Homoserine Lactone Derivatives : It plays a role in the synthesis of homoserine lactone derivatives for gas chromatography/mass spectrometry analysis (Moon, 2004).
Solid Phase Peptide Synthesis : Novel trityl type handles, including Fmoc-O-trityl-L-homoserine, are useful in solid-phase peptide synthesis (Zikos & Ferderigos, 1994).
Nucleopeptide Analogues : It is instrumental in preparing base-stable nucleopeptide analogues, suitable for antisense or anti-gene therapeutics (Beltrán et al., 2004).
O-glycosylation : Fmoc-O-trityl-L-homoserine derivatives are effective in α-O-glycosylation, providing building blocks for Fmoc-based solid-phase glycopeptide synthesis (Kellam et al., 2005).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-DHUJRADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-trityl-L-homoserine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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